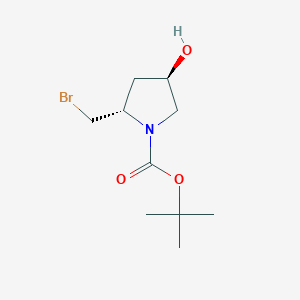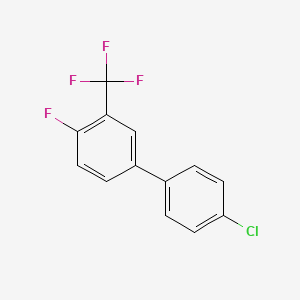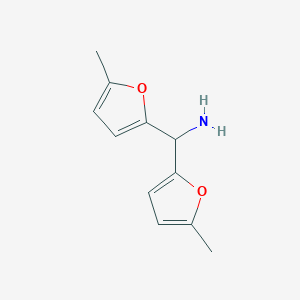
Bis(5-methylfuran-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-methylfuran-2-yl)methanamine: is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of two 5-methylfuran rings attached to a central methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-methylfuran-2-yl)methanamine can be achieved through a catalyst-free method involving the reaction of 5-methylfurfuryl alcohol with water and air. This method yields an 81% production rate of bis(5-methylfuran-2-yl)methane, which can then be further aminated to form this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of biomass-derived feedstocks. The process includes the catalytic hydrogenation and hydrodeoxygenation of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles .
Análisis De Reacciones Químicas
Types of Reactions: Bis(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of furan carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(5-methylfuran-2-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of biodiesel precursors and other renewable energy sources .
Mecanismo De Acción
The mechanism of action of bis(5-methylfuran-2-yl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved include free radical decarboxylation and catalytic hydrogenation .
Comparación Con Compuestos Similares
(5-Methylfuran-2-yl)methanamine: A simpler analog with one furan ring.
Bis(furan-2-yl)methanamine: Lacks the methyl groups on the furan rings.
Uniqueness: Bis(5-methylfuran-2-yl)methanamine is unique due to the presence of two 5-methylfuran rings, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
bis(5-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C11H13NO2/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6,11H,12H2,1-2H3 |
Clave InChI |
QIZRZJJSSHIGRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C2=CC=C(O2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15226706.png)

![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)
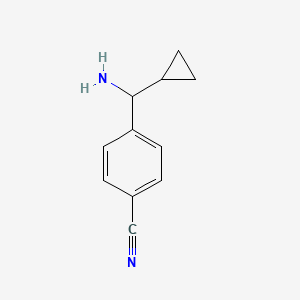
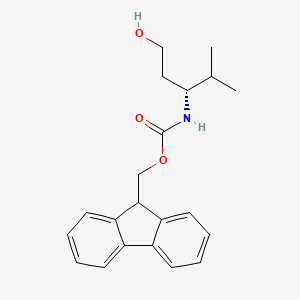
![2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226733.png)
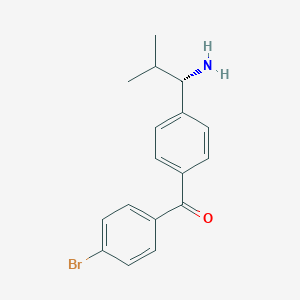
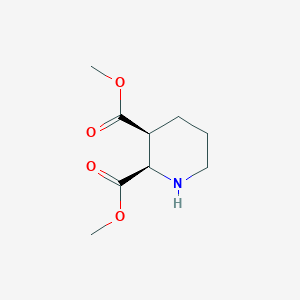
![tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B15226752.png)
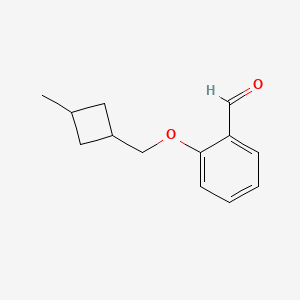
![Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15226767.png)
